molecular formula C27H19N3O B11684143 N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylquinoline-4-carbohydrazide

Katalognummer: B11684143
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: JZZFXDYSDBMHQC-MTDXEUNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are formed by the condensation of primary amines with carbonyl compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between naphthaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: The original amine and carbonyl compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone group can interact with biological molecules, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLQUINOLINE-4-CARBOHYDRAZIDE is unique due to its specific structural configuration, which includes both naphthalene and quinoline moieties

Eigenschaften

Molekularformel

C27H19N3O

Molekulargewicht

401.5 g/mol

IUPAC-Name

N-[(E)-naphthalen-1-ylmethylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C27H19N3O/c31-27(30-28-18-21-13-8-12-19-9-4-5-14-22(19)21)24-17-26(20-10-2-1-3-11-20)29-25-16-7-6-15-23(24)25/h1-18H,(H,30,31)/b28-18+

InChI-Schlüssel

JZZFXDYSDBMHQC-MTDXEUNCSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.